2-Chloro-4-cyanobenzenesulfonyl chloride

Description

The exact mass of the compound 2-Chloro-4-cyanobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-cyanobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-cyanobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

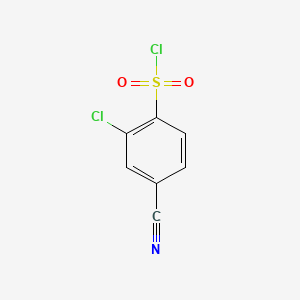

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJOWOAPHOFJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370903 | |

| Record name | 2-Chloro-4-cyanobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254749-11-6 | |

| Record name | 2-Chloro-4-cyanobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-cyanobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-cyanobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-cyanobenzenesulfonyl chloride is a bespoke chemical intermediate of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a cyano-substituted aromatic ring, makes it a versatile building block for the synthesis of a diverse range of complex molecules, including novel sulfonamide derivatives. Understanding the physical properties of this reagent is paramount for its effective and safe utilization in a laboratory setting, ensuring reproducibility of synthetic protocols and the quality of the resulting compounds. This guide provides a comprehensive overview of the known physical characteristics of 2-Chloro-4-cyanobenzenesulfonyl chloride, supported by experimental data where available and theoretical insights to bridge informational gaps.

Chemical Identity and Core Physical Characteristics

The fundamental identification and key physical constants of 2-Chloro-4-cyanobenzenesulfonyl chloride are summarized below. These properties are foundational for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Chemical Name | 2-Chloro-4-cyanobenzenesulfonyl chloride | [1] |

| CAS Number | 254749-11-6 | [1][2] |

| Molecular Formula | C₇H₃Cl₂NO₂S | [1] |

| Molecular Weight | 236.08 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 102-106 °C | [2] |

| Boiling Point | 348.9 ± 32.0 °C (Predicted at 760 mmHg) | [2] |

Note: An experimental boiling point for the closely related compound, 4-cyanobenzenesulfonyl chloride, is reported as 90-95 °C at 3-4 Torr.[3]

Structural Representation

The molecular structure of 2-Chloro-4-cyanobenzenesulfonyl chloride is depicted below, illustrating the relative positions of the chloro, cyano, and sulfonyl chloride functional groups on the benzene ring.

Caption: Workflow for Melting Point Determination.

Causality in Protocol:

-

Dry Sample: Moisture can depress the melting point and broaden the range.

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Crucial for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading. A rapid heating rate will result in a measured melting point range that is higher than the true value.

Safety and Handling

2-Chloro-4-cyanobenzenesulfonyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

-

Corrosive: Causes severe skin burns and eye damage. [1]* Moisture Sensitive: Reacts with water to produce hydrochloric acid. [4]* Irritant: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of 2-Chloro-4-cyanobenzenesulfonyl chloride. While a comprehensive set of experimentally determined data, particularly spectroscopic information, remains to be fully elucidated in the public domain, the information presented herein, based on available data and sound chemical principles, offers a robust foundation for researchers and scientists working with this important synthetic intermediate. Adherence to the outlined safety and handling protocols is essential for its safe and effective use in the laboratory.

References

-

LookChem. Cas 254749-11-6, 2-CHLORO-4-CYANOBENZENESULFONYL CHLORIDE. [Link]

-

PubChem. 4-Chlorobenzenesulfonyl chloride. [Link]

-

ChemBK. 4-Cyanobenzenesulfonyl chloride. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

NIST. Dichloromethane with Water - IUPAC-NIST Solubilities Database. [Link]

-

Supporting Information. 3 - Supporting Information. [Link]

-

Wikipedia. 4-Toluenesulfonyl chloride. [Link]

-

University of Calgary. C NMR Spectroscopy. [Link]

-

OECD SIDS. Cyanuric chloride CAS N°: 108-77-0. [Link]

-

Mol-Instincts. 2-氯-4-氰基苯磺酰氯|2-Chloro-4-cyanobenzenesulfonyl chloride. [Link]

-

NIST. Benzenesulfonyl chloride, 4-methyl-. [Link]

Sources

Technical Guide: 2-Chloro-4-cyanobenzenesulfonyl Chloride

Physicochemical Characterization, Synthesis, and Handling Protocols

Executive Summary

2-Chloro-4-cyanobenzenesulfonyl chloride (CAS: 254749-11-6 ) is a critical electrophilic intermediate used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2] Its structural integrity—defined by the stability of the sulfonyl chloride moiety and the electron-withdrawing cyano group—is paramount for downstream yield efficiency.

This guide provides an authoritative reference for the physicochemical properties, synthesis via the Meerwein reaction, and strict handling protocols required to maintain the compound's melting point specification of 102–106 °C .

Physicochemical Profile

The melting point serves as the primary indicator of purity. A depression in melting point typically indicates hydrolysis to the corresponding sulfonic acid or contamination with the diazonium precursor.

Table 1: Key Physicochemical Properties

| Property | Specification | Notes |

| CAS Number | 254749-11-6 | Distinct from isomer 4-chloro-2-cyanobenzenesulfonyl chloride.[1][2][3][4] |

| Melting Point | 102 – 106 °C | Sharp range indicates >97% purity. Broadening (<100 °C) suggests hydrolysis. |

| Appearance | Off-white to light yellow solid | Darkening indicates oxidative degradation. |

| Molecular Formula | C₇H₃Cl₂NO₂S | MW: 236.08 g/mol |

| Solubility | Soluble in DCM, THF, EtOAc | Reacts violently with water/alcohols. |

| Reactivity | High Electrophilicity | Susceptible to rapid hydrolysis; forms sulfonic acid and HCl. |

Synthesis & Production Logic

The most reliable route to high-purity 2-chloro-4-cyanobenzenesulfonyl chloride is the Meerwein Sulfonation via diazotization of 4-amino-3-chlorobenzonitrile. Direct chlorosulfonation of 3-chlorobenzonitrile is discouraged due to poor regioselectivity and hydrolysis of the cyano group under harsh acidic conditions.

Phase 1: Precursor Synthesis (Regioselective Chlorination)

Objective: Synthesize 4-amino-3-chlorobenzonitrile from 4-aminobenzonitrile.

-

Reagent Choice: N-Chlorosuccinimide (NCS) is preferred over Cl₂ gas to control stoichiometry and prevent over-chlorination (di-substitution).

-

Protocol:

-

Dissolve 4-aminobenzonitrile (1.0 eq) in Acetonitrile (MeCN).

-

Add NCS (1.0 eq) in portions at 60 °C.

-

Heat to 85 °C for 3 hours.

-

Purification: Evaporate solvent; precipitate in 5% NaOH to remove succinimide byproducts.

-

Target: 4-Amino-3-chlorobenzonitrile (MP: 103–104 °C).[5]

-

Phase 2: Diazotization and Sulfonylation (Meerwein Reaction)

Objective: Convert the amino group to the sulfonyl chloride moiety.

-

Mechanism: The amino group is converted to a diazonium salt (

), which then undergoes a copper-catalyzed radical substitution with sulfur dioxide ( -

Protocol:

-

Diazotization: Suspend 4-amino-3-chlorobenzonitrile in conc. HCl at -5 °C. Add aqueous

dropwise, maintaining temperature <0 °C to prevent diazonium decomposition. -

Sulfur Dioxide Saturation: In a separate vessel, saturate Glacial Acetic Acid with

gas. Add -

Coupling: Slowly add the cold diazonium solution to the

mixture. -

Quenching: Once gas evolution (

) ceases, pour onto crushed ice. -

Isolation: Filter the precipitate immediately. Wash with cold water (rapidly to minimize hydrolysis) and dry under vacuum over

.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway ensuring regioselectivity and functional group tolerance.

Analytical Validation & Quality Control

Trusting the label is insufficient for moisture-sensitive sulfonyl chlorides. The following self-validating protocol ensures the material is fit for use.

Melting Point Determination (Critical)

-

Method: Capillary method (sealed).[6]

-

Preparation: Pack the solid into a capillary tube and flame seal the open end immediately. This prevents atmospheric moisture from hydrolyzing the sample during heating, which would artificially lower the melting point.

-

Criteria:

-

Pass: 102–106 °C (Sharp melt).

-

Fail: <100 °C or wide range (>2 °C). Action: Recrystallize from dry hexane/CHCl₃ or discard.

-

Functional Assay (Derivatization)

To confirm the integrity of the -SO₂Cl group without interference from hydrolysis products:

-

React a small aliquot with excess morpholine in dry DCM.

-

Analyze by HPLC/LC-MS.

-

The sulfonamide derivative should appear as a single major peak. Free sulfonic acid will not react or will elute at the solvent front.

Handling and Stability

Sulfonyl chlorides are "living" chemicals that degrade upon exposure to humidity.[7]

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

-

Container: Amber glass with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or heat-shrink seals for long-term storage.

-

Handling: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

Quality Decision Tree

Figure 2: Quality control workflow to prevent the use of degraded reagents.

References

-

Sigma-Aldrich . 2-Chloro-4-cyanobenzenesulfonyl chloride Product Specification. Retrieved from (CAS 254749-11-6).[2]

-

Thermo Fisher Scientific . Safety Data Sheet: 2-Chloro-4-cyanobenzenesulfonyl chloride. Retrieved from .

-

ChemicalBook . 2-Chloro-4-cyanobenzenesulfonyl chloride Properties and Melting Point. Retrieved from .

-

Dilman, A. D., et al. (2020). Synthesis of 4-CF3-substituted mono- and dichlorophenylsulfonyl chlorides. Fluorine Notes, Vol. 3(130). (Describes the chlorination of 4-aminobenzonitrile precursor). Retrieved from .

-

Santa Cruz Biotechnology . 2-Chloro-4-cyanobenzenesulfonyl chloride Product Data. Retrieved from .

Sources

- 1. scbt.com [scbt.com]

- 2. 2-CHLORO-4-CYANOBENZENESULFONYL CHLORIDE | 254749-11-6 [chemicalbook.com]

- 3. 254749-11-6 | 2-Chloro-4-cyanobenzenesulfonyl chloride - Capot Chemical [capotchem.com]

- 4. chemscene.com [chemscene.com]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. 2-氯-4-氰基苯磺酰氯|2-Chloro-4-cyanobenzenesulfonyl chloride|254749-11-6|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]

- 7. CAS 213130-43-9: 3-chloro-4-cyanobenzenesulfonyl chloride [cymitquimica.com]

An In-depth Technical Guide to 2-Chloro-4-cyanobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-chloro-4-cyanobenzenesulfonyl chloride, a key reagent in synthetic chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into its properties, synthesis, and handling, grounded in established scientific principles.

Core Physicochemical Properties

2-Chloro-4-cyanobenzenesulfonyl chloride is a polysubstituted aromatic compound containing a reactive sulfonyl chloride group. This functionality makes it a valuable building block for the synthesis of various sulfonamides and other derivatives of interest in medicinal chemistry and materials science.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| CAS Number | 254749-11-6 | [1] |

| Molecular Formula | C₇H₃Cl₂NO₂S | |

| Molecular Weight | 236.07 g/mol | Calculated |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 102-106 °C | [1] |

| Boiling Point | 348.9 ± 32.0 °C (Predicted) | [1] |

| Density | 1.65 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Note: The boiling point is a predicted value and should be used with caution. Experimental determination may be necessary for applications sensitive to this parameter.

Synthesis and Mechanistic Considerations

A plausible synthetic workflow for 2-chloro-4-cyanobenzenesulfonyl chloride could be conceptualized as follows:

Caption: A conceptual workflow for the synthesis of 2-chloro-4-cyanobenzenesulfonyl chloride.

This proposed pathway is based on well-established reactions in organic chemistry. The choice of starting material and specific reaction conditions would require experimental optimization to ensure high yield and purity of the final product.

Chemical Reactivity and Applications

The primary utility of 2-chloro-4-cyanobenzenesulfonyl chloride lies in its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonates, and sulfonic esters.

This reactivity is harnessed in various synthetic applications, particularly in drug discovery. For instance, it is used in the preparation of hydroxysulfonyloxaazaspirodecanylaminopropoxybenzenesulfonamide derivatives, which have been investigated as modulators of the beta-3 adrenergic receptor[1]. The presence of the chloro and cyano substituents on the benzene ring can influence the electronic properties and biological activity of the resulting sulfonamide derivatives.

Safety, Handling, and Storage

Hazard Identification:

2-Chloro-4-cyanobenzenesulfonyl chloride is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage[1]. It may also cause sensitization by skin contact.

Safe Handling Protocol:

Due to its corrosive nature, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. A face shield may be necessary for operations with a higher risk of splashing.

-

Ventilation: All handling of this compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Moisture Sensitivity: The compound is moisture-sensitive and will react with water, potentially releasing corrosive hydrogen chloride gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a dry environment.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and water.

-

Spill and Waste Disposal: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Storage:

Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances. The recommended storage temperature is between 2-8°C[1].

Experimental Protocol: General Procedure for Sulfonamide Synthesis

The following is a generalized, illustrative protocol for the synthesis of a sulfonamide using 2-chloro-4-cyanobenzenesulfonyl chloride. This should be adapted and optimized for specific substrates and scales.

Materials:

-

2-Chloro-4-cyanobenzenesulfonyl chloride

-

Primary or secondary amine

-

A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of 2-chloro-4-cyanobenzenesulfonyl chloride (1.05 equivalents) in the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Conclusion

2-Chloro-4-cyanobenzenesulfonyl chloride is a versatile and reactive building block in organic synthesis. Its utility in the construction of complex molecules, particularly for pharmaceutical applications, is well-documented. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is crucial for its safe and effective use in a research and development setting. This guide serves as a foundational resource to enable scientists to leverage the synthetic potential of this important chemical intermediate.

References

- Google Patents. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.

- Google Patents. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.

Sources

- 1. 2-CHLORO-4-CYANOBENZENESULFONYL CHLORIDE | 254749-11-6 [chemicalbook.com]

- 2. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Process Chemistry of 2-Chloro-4-cyanobenzenesulfonyl chloride

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Chloro-4-cyanobenzenesulfonyl chloride .

Executive Summary

2-Chloro-4-cyanobenzenesulfonyl chloride (CAS: 254749-11-6) is a critical electrophilic intermediate used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its utility is defined by the dual reactivity of the sulfonyl chloride moiety (electrophilic attack) and the cyano group (potential for further derivatization).

For process chemists and researchers, "solubility" for this compound is not merely a thermodynamic value but a kinetic parameter. Due to its high moisture sensitivity, solubility in protic solvents (water, alcohols) is often indistinguishable from decomposition rates. This guide provides an operational solubility profile, distinguishing between thermodynamically stable dissolution and reactive solvolysis.

Physicochemical Characterization

Before establishing solubility parameters, the solid-state properties must be defined to predict dissolution behavior.

| Property | Data | Source |

| Chemical Name | 2-Chloro-4-cyanobenzenesulfonyl chloride | [1] |

| CAS Number | 254749-11-6 | [1][2] |

| Molecular Formula | C₇H₃Cl₂NO₂S | [1] |

| Molecular Weight | 236.08 g/mol | [1] |

| Physical State | Off-white to light yellow crystalline solid | [2] |

| Melting Point | 102–106 °C | [2] |

| Storage Condition | 2–8°C, under inert atmosphere (Argon/Nitrogen) | [2] |

Operational Solubility Profile

Quantitative solubility data for this specific intermediate is rarely published in open literature due to its proprietary use in drug development. The following data is derived from standard process chemistry behaviors of electron-deficient arylsulfonyl chlorides.

Solvent Compatibility Matrix

The "Operational Solubility" indicates whether a solvent is suitable for processing (reaction/extraction) or isolation (crystallization).

| Solvent Class | Specific Solvent | Solubility Rating | Process Application | Stability Risk |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary Reaction Solvent | Low (if dry) |

| Chlorinated | Chloroform / DCE | High | Reflux processes | Low (if dry) |

| Esters | Ethyl Acetate (EtOAc) | High | Extraction / Work-up | Low |

| Ethers | THF, 2-MeTHF | High | Reaction Solvent | Low (Peroxides must be absent) |

| Aromatic | Toluene | Moderate | Crystallization (cooling) | Low |

| Alkanes | Hexanes / Heptane | Insoluble | Anti-solvent (Precipitation) | Low |

| Protic (Polar) | Water | Insoluble (Decomposes) | Quench / Wash | High (Hydrolysis) |

| Protic (Polar) | Methanol / Ethanol | Soluble (Decomposes) | AVOID | High (Alcoholysis) |

| Polar Aprotic | DMSO / DMF | High | Nucleophilic substitution | Moderate (Exothermic decomposition risk) |

The Hydrolysis Hazard

In aqueous media, 2-Chloro-4-cyanobenzenesulfonyl chloride undergoes hydrolysis to the corresponding sulfonic acid. While the compound is insoluble in water, this insolubility actually protects the bulk solid from rapid decomposition. However, in miscible organic/aqueous systems (e.g., THF/Water), hydrolysis is rapid.

Reaction: Ar-SO₂Cl + H₂O → Ar-SO₃H + HCl

Critical Insight: The release of HCl autocatalyzes further degradation in some contexts. Always use buffered aqueous washes (e.g., NaHCO₃) during work-up to neutralize acid immediately.

Experimental Protocols

Protocol: Gravimetric Solubility Determination (anhydrous)

Use this protocol to determine precise solubility in non-reactive solvents (DCM, Toluene).

-

Preparation: Dry all glassware in an oven at 120°C for 2 hours. Cool in a desiccator.

-

Saturation: Add excess 2-Chloro-4-cyanobenzenesulfonyl chloride (approx. 500 mg) to 2 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 2 hours.

-

Note: Extended equilibration is not recommended for sulfonyl chlorides due to potential trace moisture degradation.

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-dried) into a tared vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen (avoid heat >40°C to prevent thermal decomposition).

-

Calculation: Weigh the residue.

-

Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Solvent [mL])

-

Protocol: Stability-Indicating HPLC Method

Use this to verify if "solubility" in a solvent is actually degradation.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV at 254 nm (CN group absorbance) and 220 nm.

-

Sample Prep: Dissolve sample in anhydrous ACN immediately before injection. Do not use Methanol as diluent (forms methyl ester sulfonate artifact).

Visualization of Process Logic

The following diagrams illustrate the decision-making process for solvent selection and the chemical pathways involved.

Solvent Selection Decision Tree

This logic flow guides the chemist in selecting the correct solvent based on the intended unit operation.

Caption: Decision tree for solvent selection emphasizing moisture avoidance and phase compatibility.

Decomposition Pathway in Protic Media

Understanding the degradation mechanism is vital for interpreting "solubility" results in wet solvents.

Caption: Hydrolytic degradation pathway. Note that HCl generation accelerates the decomposition cycle.

References

-

ResearchGate . (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved January 30, 2026, from [Link]

2-Chloro-4-cyanobenzenesulfonyl chloride safety data sheet (SDS)

Topic: 2-Chloro-4-cyanobenzenesulfonyl chloride: Technical Handling & Application Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Chemical Identity & Strategic Significance

2-Chloro-4-cyanobenzenesulfonyl chloride (CAS: 254749-11-6) is a high-value electrophilic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its structural duality—offering both a reactive sulfonyl chloride motif for coupling and a nitrile group for further orthogonal functionalization—makes it a critical intermediate in Fragment-Based Drug Design (FBDD).

Core Data Matrix

| Property | Specification |

| CAS Number | 254749-11-6 |

| Molecular Formula | C₇H₃Cl₂NO₂S |

| Molecular Weight | 236.07 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 102–106 °C |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts with Water/Alcohols |

| Storage Class | Corrosive, Moisture Sensitive, Cold Storage (2–8°C) |

Medicinal Chemistry Applications

This reagent is frequently employed to introduce the 2-chloro-4-cyanobenzenesulfonyl moiety, a scaffold investigated in the development of Ribonucleotide Reductase Inhibitors and other antineoplastic agents. The ortho-chloro substituent provides steric bulk that can lock conformation in protein binding pockets, while the para-cyano group serves as a versatile handle for converting to amides, amines, or tetrazoles post-coupling.

Hazard Profiling & Reactivity Mechanisms

Understanding the why behind the hazards is essential for safe protocol design. This compound is not merely "corrosive"; it is a moisture-activated acid generator.

The Hydrolysis Hazard Loop

Upon contact with ambient moisture or mucosal surfaces, the sulfonyl chloride bond undergoes rapid hydrolysis. This reaction is exothermic and generates hydrochloric acid (HCl) gas and the corresponding sulfonic acid, causing immediate, deep-tissue chemical burns.

Figure 1: Mechanism of hydrolysis-induced toxicity. The generation of HCl gas drives the respiratory hazard profile.

Handling & Storage Protocols

Trustworthiness Principle: The stability of your reagent directly correlates to the reproducibility of your biological assays. A hydrolyzed sulfonyl chloride yields the unreactive sulfonic acid, leading to "silent" coupling failures.

Storage Architecture

-

Primary Containment: Store in a tightly sealed vial under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Maintain at 2–8°C . Cold storage retards the rate of spontaneous hydrolysis from trace moisture ingress.

-

Secondary Containment: Store inside a desiccator within a dedicated corrosives cabinet.

Handling Best Practices

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Atmosphere: Weigh and dispense inside a glovebox or a glove bag flushed with nitrogen. If using a fume hood, minimize open-vial time.

-

Tools: Use glass or stainless steel spatulas. Avoid plastics that may leach plasticizers in the presence of corrosive organic vapors.

Experimental Protocol: Sulfonamide Synthesis

Objective: Synthesis of a sulfonamide derivative via nucleophilic substitution. Rationale: This protocol uses anhydrous conditions to prevent competitive hydrolysis of the sulfonyl chloride. Pyridine acts as both the solvent and the HCl scavenger (base).

Workflow Visualization

Figure 2: Standardized workflow for sulfonamide coupling using 2-chloro-4-cyanobenzenesulfonyl chloride.

Detailed Methodology

-

Setup: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Flush with Nitrogen/Argon.[1]

-

Reactants:

-

Add the Target Amine (1.0 equiv) to the flask.

-

Add Anhydrous Dichloromethane (DCM) (0.1 M concentration relative to amine).

-

Add Pyridine (3.0 equiv) or Triethylamine (3.0 equiv).

-

-

Addition:

-

Cool the solution to 0°C using an ice bath.

-

Dissolve 2-Chloro-4-cyanobenzenesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise via syringe over 10 minutes. Note: The reaction is exothermic; rapid addition may cause boiling or side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS (look for the disappearance of the amine).

-

Workup:

-

Quench by carefully adding 1M HCl (to neutralize excess pyridine and solubilize unreacted amine).

-

Extract with DCM (3x).

-

Wash the combined organic layers with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Emergency Response & Spill Logic

Critical Rule: NEVER add water directly to a large spill of sulfonyl chloride. This will generate a massive plume of HCl gas.

Spill Cleanup Protocol

-

Evacuate & Ventilate: Clear the area. If outside a fume hood, evacuate the lab.

-

PPE: Wear a full-face respirator with acid gas cartridges, nitrile gloves (double gloved), and a lab coat.

-

Neutralization:

-

Cover the spill with a dry absorbent (Vermiculite or dry sand).

-

Slowly treat the absorbed material with a mixture of Sodium Carbonate (soda ash) or Calcium Carbonate . This neutralizes the acid generated upon eventual hydrolysis.[2]

-

-

Disposal: Scoop into a hazardous waste container labeled "Corrosive Acidic Organic Solids."

First Aid

-

Skin Contact: Immediate drenching in a safety shower for 15 minutes.[3] Remove contaminated clothing under the shower.[3]

-

Eye Contact: Rinse immediately at an eyewash station for at least 15 minutes, holding eyelids apart. Seek immediate ophthalmic consult.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12628659, 2-Chloro-4-cyanobenzenesulfonyl chloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4-cyanobenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-cyanobenzenesulfonyl chloride is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its unique electronic and structural features, characterized by the presence of a reactive sulfonyl chloride group and a synthetically malleable cyano group, make it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of 2-Chloro-4-cyanobenzenesulfonyl chloride, including its nomenclature, physicochemical properties, synthesis, reactivity, and applications in the development of novel therapeutic agents.

Nomenclature and Physicochemical Properties

Proper identification and understanding of the physical characteristics of a chemical entity are paramount for its effective and safe use in a research setting.

Synonyms and Identifiers

2-Chloro-4-cyanobenzenesulfonyl chloride is known by several synonyms in chemical literature and commercial catalogs. A comprehensive list is provided below to aid in its unambiguous identification.[1][2]

| Identifier | Value |

| Systematic Name | 2-Chloro-4-cyanobenzene-1-sulfonyl chloride |

| CAS Number | 254749-11-6[1][2] |

| Molecular Formula | C₇H₃Cl₂NO₂S[1][2] |

| Molecular Weight | 236.08 g/mol [1][2] |

| Common Synonyms | 2-Chloro-4-cyanobenzenesulfonyl chloride, 3-Chloro-4-(chlorosulphonyl)benzonitrile, Benzenesulfonyl chloride, 2-chloro-4-cyano- |

Physicochemical Data

The physical properties of 2-Chloro-4-cyanobenzenesulfonyl chloride are summarized in the table below. These parameters are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 102-106 °C | [3] |

| Boiling Point | 348.9 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.65 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of 2-Chloro-4-cyanobenzenesulfonyl Chloride

The synthesis of 2-Chloro-4-cyanobenzenesulfonyl chloride can be achieved through a multi-step sequence, most plausibly commencing from a readily available starting material such as 2-amino-5-chlorobenzonitrile. A likely synthetic pathway involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to a wide range of functional groups.

Proposed Synthetic Pathway

The proposed synthesis involves the diazotization of 2-amino-5-chlorobenzonitrile followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.

Caption: General scheme for the synthesis of sulfonamides.

Detailed Experimental Protocol for Sulfonamide Synthesis

-

To a solution of a primary or secondary amine (1 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 2-Chloro-4-cyanobenzenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction with the solvent and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

The Role of the Base: The base plays a crucial role in this reaction. It acts as a nucleophilic catalyst by activating the sulfonyl chloride and also serves to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. [4][5]

Applications in Drug Discovery

The sulfonamide moiety is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and kinase inhibitors. [6]The unique substitution pattern of 2-Chloro-4-cyanobenzenesulfonyl chloride allows for the introduction of specific structural motifs that can modulate the pharmacological properties of the resulting molecules.

-

Beta-3 Adrenergic Receptor Agonists: This class of compounds has shown promise in the treatment of overactive bladder and type 2 diabetes. The sulfonamide group derived from 2-Chloro-4-cyanobenzenesulfonyl chloride can act as a key hydrogen bond acceptor, contributing to the binding affinity of the ligand to the receptor. [7][8]

-

Carbonic Anhydrase Inhibitors: These inhibitors are used in the treatment of glaucoma, epilepsy, and altitude sickness. The sulfonamide group is a critical zinc-binding group in the active site of carbonic anhydrase. [9][10][11]The 2-chloro and 4-cyano substituents can be used to fine-tune the selectivity and potency of the inhibitor for different carbonic anhydrase isoforms.

-

Kinase Inhibitors: Many kinase inhibitors incorporate a sulfonamide group for improved solubility and to form key interactions within the ATP-binding pocket of the kinase. [12][13][14]The specific substitution pattern of the aromatic ring can be exploited to achieve selectivity for a particular kinase.

Spectroscopic Data

The following table summarizes the predicted and expected spectroscopic data for 2-Chloro-4-cyanobenzenesulfonyl chloride, which are essential for its characterization.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic region (7.5-8.5 ppm), exhibiting a complex splitting pattern due to the three non-equivalent protons on the benzene ring. |

| ¹³C NMR | Aromatic carbons (120-150 ppm), with the carbon attached to the cyano group appearing around 115 ppm and the carbon attached to the sulfonyl chloride group being more downfield. |

| FT-IR | Strong absorption bands for the S=O stretching of the sulfonyl chloride group (around 1370 and 1180 cm⁻¹), and a sharp peak for the C≡N stretching of the cyano group (around 2230 cm⁻¹). [15][16] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed, along with characteristic isotopic peaks for the two chlorine atoms. Fragmentation would likely involve the loss of SO₂Cl and Cl. [17][18][19] |

Safety and Handling

2-Chloro-4-cyanobenzenesulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is expected to be corrosive and a lachrymator. It will likely cause severe skin burns and eye damage. It is also moisture-sensitive and will react with water to release hydrochloric acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4-cyanobenzenesulfonyl chloride is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its ability to readily form sulfonamides, coupled with the synthetic flexibility of the cyano group, provides medicinal chemists with a powerful tool for the construction of novel and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the development of the next generation of therapeutic agents.

References

-

LookChem. 2-Chloro-4-cyanobenzenesulfonyl chloride. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

LookChem. 2-Chloro-4-cyanobenzenesulfonyl chloride | 254749-11-6. [Link]

- Angeli, A., et al. (2020). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-8.

-

Siniscalchi, T. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-207.

- Meanwell, N. A. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

- Ghattas, M. A., et al. (2021). Recent Advances in the Discovery of CK2 Inhibitors. Molecules, 26(15), 4583.

- Wagl, K., et al. (2014). Carbonic Anhydrase Inhibitors. Synthesis of a Novel Series of 5-substituted 2,4-dichlorobenzenesulfonamides and Their Inhibition of Human Cytosolic Isozymes I and II and the Transmembrane Tumor-Associated Isozymes IX and XII. European Journal of Medicinal Chemistry, 83, 345-353.

- Bar-Zeev, Y., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

- Perrier, H., et al. (2000). Discovery of a potent, orally bioavailable beta(3) adrenergic receptor agonist, (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide. Bioorganic & Medicinal Chemistry Letters, 10(14), 1575-1578.

- Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(18), 4234.

- Wang, X., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 3059-3063.

- Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2821-2853.

- Ghorab, M. M., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1336-1345.

- Zhang, T., et al. (2020). Discovery of a Covalent MKK4/7 Dual Inhibitor. Cell Chemical Biology, 27(12), 1547-1556.e7.

- Pietri-Rouxel, F., et al. (1995). Molecular cloning and pharmacological characterization of the bovine beta 3-adrenergic receptor. European Journal of Biochemistry, 230(2), 450-458.

-

Doc Brown's Chemistry. Mass spectrum of 2-chloropropane. [Link]

-

LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]

- Liu, Y., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 3059-3063.

- Ouyang, J., et al. (2021). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 13(21), 5396.

-

Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]

-

Beauchamp Chemistry. (2020, May 5). Mass Spectrometry A-Level Fragmentation part 2. YouTube. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. 13 C-NMR chemical shifts. [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

National Institute of Standards and Technology. Higher-energy collision-induced dissociation of protonated aromatic sulfonamides. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. cbijournal.com [cbijournal.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Discovery of a potent, orally bioavailable beta(3) adrenergic receptor agonist, (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4 -[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular cloning and pharmacological characterization of the bovine beta 3-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. tsapps.nist.gov [tsapps.nist.gov]

Spectroscopic data for 2-Chloro-4-cyanobenzenesulfonyl chloride (NMR, IR, MS)

Topic: Spectroscopic Characterization of 2-Chloro-4-cyanobenzenesulfonyl chloride Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

A Technical Guide to Identification and Structural Validation[1]

Executive Summary & Compound Identity

2-Chloro-4-cyanobenzenesulfonyl chloride (CAS: 254749-11-6) is a critical electrophilic building block in medicinal chemistry, widely employed in the synthesis of sulfonamide-based pharmacophores (e.g.,

This guide provides a comprehensive breakdown of the expected NMR, IR, and MS signatures for this compound, grounded in substituent effect theory and comparative literature data.

Chemical Profile

| Parameter | Detail |

| IUPAC Name | 2-Chloro-4-cyanobenzenesulfonyl chloride |

| CAS RN | 254749-11-6 |

| Molecular Formula | C |

| Molecular Weight | 236.07 g/mol |

| Structure | Benzene ring substituted at 1-(SO |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 102–106 °C |

Nuclear Magnetic Resonance (NMR) Analysis[1][3][4][5][6][7][8][9]

H NMR Spectroscopy

The proton NMR spectrum is the primary tool for confirming regio-chemistry.[1] The 1,2,4-substitution pattern creates a distinct AMX or ABX spin system.[1]

Solvent Selection: Chloroform-

-

Scientist's Note: Sulfonyl chlorides are moisture-sensitive.[1] Use ampoule-grade CDCl

stored over molecular sieves to prevent in-situ hydrolysis to the sulfonic acid, which causes significant chemical shift drifting.[1]

Predicted Chemical Shifts & Assignments

| Position | Proton Type | Shift ( | Multiplicity | Structural Logic | |

| H-6 | Aromatic | 8.15 – 8.25 | Doublet (d) | Ortho to the strongly deshielding SO | |

| H-3 | Aromatic | 7.85 – 7.95 | Singlet (d*) | Ortho to Cl, Meta to CN.[1] Appears as a singlet or fine doublet due to meta-coupling.[1] | |

| H-5 | Aromatic | 7.70 – 7.80 | Doublet of Doublets (dd) | Ortho to CN, Meta to SO |

Note: Shifts are estimated based on substituent additivity rules relative to benzene (7.27 ppm): SO

C NMR Spectroscopy

The carbon spectrum should display 7 distinct signals .

-

C-1 (Ipso-SO

Cl): ~145 ppm (Deshielded, quaternary).[1] -

C-2 (Ipso-Cl): ~135 ppm (Quaternary).[1]

-

C-4 (Ipso-CN): ~118 ppm (Quaternary).[1]

-

CN (Nitrile): ~116 ppm (Distinctive region).[1]

-

Aromatic CH (C-3, C-5, C-6): 127–135 ppm region.[1]

Infrared Spectroscopy (IR) Profiling

IR is the fastest method to assess functional group integrity, particularly the stability of the sulfonyl chloride moiety.

Key Diagnostic Bands

| Functional Group | Wavenumber (cm | Intensity | Diagnostic Value |

| C | 2230 – 2240 | Medium/Sharp | Confirms the nitrile group.[1] Unmistakable region.[1][2][3][4] |

| SO | 1370 – 1390 | Strong | Characteristic of sulfonyl chlorides (higher freq than sulfonamides).[1] |

| SO | 1170 – 1190 | Strong | Paired with the 1380 band; confirms SO |

| Ar-Cl Stretch | 1050 – 1090 | Medium | Aromatic ring vibration coupled with Cl.[1] |

Quality Control Check: A broad band appearing at 3200–3500 cm

Mass Spectrometry (MS) Fragmentation

Mass spectrometry confirms the molecular weight and the presence of the dichloro-motif.[1]

Isotope Pattern Analysis

The molecule contains two chlorine atoms (one on the ring, one in the sulfonyl group).

-

Natural Abundance:

Cl (75%) and -

Pattern Calculation (M : M+2 : M+4):

- [1]

-

Observation: You will see a molecular ion cluster at m/z 235, 237, and 239 with relative intensities approximating 100%, 65%, and 10% .[1]

Fragmentation Pathway

The fragmentation of arylsulfonyl chlorides is predictable. The molecular ion is often weak; the base peak is usually formed by the loss of the chlorine radical or SO

Figure 1: Proposed EI-MS fragmentation pathway for 2-Chloro-4-cyanobenzenesulfonyl chloride.

Experimental Workflow & Handling

To ensure data integrity, the following workflow is recommended for handling this corrosive and moisture-sensitive compound.

Figure 2: Analytical workflow for quality control and structural verification.

Protocol Notes

-

NMR Prep: Dissolve ~10 mg in 0.6 mL CDCl

. Run immediately. If "extra" peaks appear near 7.5-8.0 ppm that are broad, check for sulfonic acid formation.[1] -

IR Prep: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to minimize moisture exposure during grinding.[1]

-

Safety: This compound is corrosive (Causes burns, H314).[5] All manipulation must occur in a fume hood.

References

-

ChemicalBook. (2025).[1] 2-Chloro-4-cyanobenzenesulfonyl chloride Properties and MSDS. Retrieved from [1]

-

Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Chloro-4-cyanobenzenesulfonyl chloride. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Benzenesulfonyl chloride fragmentation patterns. Retrieved from [1]

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][6] (Standard reference for substituent additivity rules).

-

GuideChem. (2025).[1] 4-Cyanobenzenesulfonyl chloride NMR Data (Isomer Comparison). Retrieved from [1]

Sources

- 1. 4-CYANOBENZENESULFONYL CHLORIDE 97 | 49584-26-1 [chemicalbook.com]

- 2. 2-benzoyl-4-chloro-benzenesulfonyl Chloride | 19562-55-1 | Benchchem [benchchem.com]

- 3. 2,5-Dibromotoluene(615-59-8) 1H NMR spectrum [chemicalbook.com]

- 4. 254749-11-6 | 2-chloro-4-cyanobenzenesulfonyl chloride [3asenrise.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purity specifications of commercial 2-Chloro-4-cyanobenzenesulfonyl chloride

CAS: 254749-11-6 | Formula: C₇H₃Cl₂NO₂S | M.W.: 236.08 g/mol [1]

Executive Summary

This technical guide establishes the purity specifications and analytical framework for 2-Chloro-4-cyanobenzenesulfonyl chloride , a critical electrophilic intermediate used in the synthesis of sulfonamide-based pharmacophores (e.g., β3-adrenergic receptor modulators).

Due to the high reactivity of the sulfonyl chloride moiety (-SO₂Cl), commercial batches are prone to rapid hydrolysis, generating acidic impurities that catalyze further degradation. This guide moves beyond basic Certificate of Analysis (CoA) parameters, providing a self-validating analytical strategy that distinguishes between intrinsic synthetic byproducts and storage-induced degradation.

Chemical Identity & Physical Baseline

Before establishing purity metrics, the material must meet the following physical baseline. Deviations here indicate gross contamination or extensive hydrolysis.

| Property | Specification | Critical Insight |

| Appearance | White to pale yellow crystalline solid | Dark orange/brown indicates azo-coupling impurities or extensive oxidation. |

| Melting Point | 102 – 106 °C | A broad range (>2°C) or depressed MP (<100°C) signals significant hydrolysis to sulfonic acid. |

| Solubility | Soluble in DCM, THF, EtOAc | Insoluble white residue in dry DCM is typically the sulfonic acid hydrolysis product. |

| Moisture | < 0.5% w/w | Critical: Water acts as an autocatalytic degradation agent. |

Synthesis-Driven Impurity Profiling

Understanding the synthesis route is the only way to predict "silent" impurities that non-specific assays (like titration) might miss. The industrial standard for this substitution pattern is the Sandmeyer-type chlorosulfonylation of 4-amino-3-chlorobenzonitrile.

Mechanistic Impurity Map

The following diagram illustrates the synthesis pathway and the origin of specific impurities (CQAs).

Figure 1: Synthesis pathway illustrating the origin of Critical Quality Attributes (CQAs). Impurity C is the primary stability risk.

Critical Quality Attributes (CQAs) & Specifications

For pharmaceutical applications, the following specifications are recommended.

| Attribute | Acceptance Criteria | Method | Rationale |

| Assay (Purity) | ≥ 96.0% (Area %) | GC-FID (Derivatized) | Direct GC causes thermal degradation; derivatization is required for accuracy. |

| Hydrolysis Product | ≤ 2.0% | HPLC (Reverse Phase) | The sulfonic acid is non-volatile and invisible to GC. |

| Starting Material | ≤ 0.5% | HPLC / GC-MS | 4-amino-3-chlorobenzonitrile is a potential genotoxic impurity (PGI). |

| Residual Solvents | < 5000 ppm (Total) | GC-Headspace | Acetic acid or DCM are common process solvents. |

Analytical Methodologies

Protocol A: Derivatized GC-FID (The Gold Standard for Assay)

Why: Sulfonyl chlorides are thermally unstable. Injecting them directly into a hot GC inlet often leads to SO₂ extrusion, resulting in false low purity readings. The Fix: Convert the sulfonyl chloride to a stable sulfonamide before injection.

Step-by-Step Procedure:

-

Derivatization Reagent: Prepare a solution of Diethylamine (DEA) or Piperidine (2 eq.) in dry Dichloromethane (DCM).

-

Sample Prep: Dissolve ~10 mg of the sample in 1 mL of the reagent.

-

Observation: The reaction is exothermic. A white precipitate (amine-HCl salt) will form immediately.

-

-

Workup: Wash the organic layer with water (to remove the amine salt and excess amine). Dry over MgSO₄.

-

Injection: Inject the clear DCM layer containing the stable sulfonamide derivative.

-

Calculation: Calculate purity based on the sulfonamide peak area.

Protocol B: Reversed-Phase HPLC (For Acidic Impurities)

Why: The hydrolysis product (sulfonic acid) is highly polar and will not elute properly on GC. HPLC is required to quantify the extent of degradation.

Instrument Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses ionization, improving peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 254 nm (Aromatic ring absorption).

-

Flow Rate: 1.0 mL/min.

Analytical Logic Flow:

Figure 2: Analytical decision tree ensuring coverage of both volatile and non-volatile impurities.

Handling & Stability Systems

This compound is a moisture-sensitive electrophile . A self-validating handling system is required to maintain the specifications defined above.

-

The "Fizz" Test (Qualitative Check):

-

Place a small crystal in water. It should slowly hydrolyze.

-

If it dissolves instantly with heat/gas evolution, it is highly reactive (Good).

-

If it dissolves immediately with no reaction, it has likely already hydrolyzed to the acid (Bad).

-

-

Storage:

-

Must be stored under Argon/Nitrogen at 2-8°C .

-

Container must be sealed with Parafilm to prevent moisture ingress.

-

-

Process Use:

-

Always use dry solvents (DCM/THF with <50 ppm water).

-

Add a scavenger base (e.g., Pyridine, TEA) to neutralize HCl generated during reaction, driving the equilibrium forward.

-

References

-

Sigma-Aldrich. 2-Chloro-4-cyanobenzenesulfonyl chloride Product Specification (CAS 254749-11-6). Retrieved from

-

BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: Analytical Techniques. Retrieved from

-

ChemicalBook. 2-Chloro-4-cyanobenzenesulfonyl chloride Properties and Safety. Retrieved from

-

Organic Syntheses. Preparation of Benzenesulfonyl Chlorides (General Methodologies). Coll. Vol. 1, p. 84. Retrieved from

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Chloro-4-cyanobenzenesulfonyl chloride

Executive Summary

This application note details the high-fidelity synthesis of 2-Chloro-4-cyanobenzenesulfonyl chloride , a critical pharmacophore used in the development of androgen receptor antagonists and other sulfonamide-based therapeutics.

While direct chlorosulfonation of benzonitriles is theoretically possible, it frequently suffers from poor regioselectivity and hydrolysis of the cyano group. To ensure structural integrity and high purity, this protocol utilizes a Meerwein Sulfochlorination strategy. This approach proceeds via the diazotization of 4-amino-3-chlorobenzonitrile , followed by a copper-catalyzed decomposition in the presence of sulfur dioxide.

Key Performance Indicators (KPIs)

-

Target Yield: 70–85%

-

Purity: >98% (HPLC)

-

Regioselectivity: >99% (Controlled by precursor selection)

-

Scale: Gram to Decagram (Scalable to Kilogram with safety modifications)

Strategic Analysis & Retrosynthesis

The synthesis is designed to overcome the directing group conflict present in the target molecule.

-

The Challenge: The cyano group (-CN) is meta-directing, while the chlorine (-Cl) is ortho/para-directing. Direct chlorosulfonation of 3-chlorobenzonitrile would likely yield a mixture of isomers and risks hydrolyzing the nitrile to an amide or acid under harsh acidic conditions.

-

The Solution (Meerwein Route): By starting with the amine already in the correct position (4-amino-3-chlorobenzonitrile), we lock the regiochemistry before introducing the sulfonyl group. The amino group is converted to a diazonium salt, which is then replaced by the chlorosulfonyl radical ($ \cdot SO_2Cl $) via a Sandmeyer-type mechanism.

Reaction Scheme

Caption: Figure 1. Two-step one-pot conversion of aniline precursor to sulfonyl chloride via diazonium intermediate.

Detailed Experimental Protocol

Materials & Equipment

| Reagent | Role | Equiv. | Notes |

| 4-Amino-3-chlorobenzonitrile | Precursor | 1.0 | Purity >97% essential.[1] |

| Sodium Nitrite ( | Diazotization | 1.2 | Prepare as 40% aq. solution. |

| Hydrochloric Acid (conc.) | Acid Source | 5.0 | 37% w/w. |

| Glacial Acetic Acid | Solvent | 10 Vol | Must be anhydrous. |

| Sulfur Dioxide ( | Reagent | Excess | Gas cylinder or generated in situ*. |

| Copper(II) Chloride ( | Catalyst | 0.05 | Dihydrate is acceptable. |

*Note: For labs without

Step-by-Step Methodology

Phase A: Diazotization (The "Cold" Step)

Critical Parameter: Temperature must remain

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel.

-

Dissolution: Charge the flask with 4-amino-3-chlorobenzonitrile (10.0 g, 65.5 mmol) and Glacial Acetic Acid (80 mL). Stir until partially dissolved.

-

Acidification: Add Conc. HCl (30 mL) dropwise. The amine hydrochloride salt may precipitate; this is normal.

-

Cooling: Immerse the flask in an ice/salt bath and cool the internal temperature to 0–5°C .

-

Diazotization: Dropwise add the solution of

(5.4 g in 15 mL-

Checkpoint: Ensure temperature does not exceed 5°C.[2]

-

Observation: The mixture should become a clear to slightly turbid yellow/orange solution. Stir for an additional 30 minutes at 0°C.

-

Phase B: Meerwein Sulfochlorination (The "Decomposition" Step)

-

Preparation of

Mixture: In a separate vessel, saturate Glacial Acetic Acid (60 mL) with -

Catalyst Addition: Add

(0.5 g) to the -

Merging: Pour the cold diazonium mixture (from Phase A) slowly into the stirred

mixture.-

Note: Significant foaming (

evolution) will occur. Ensure the vessel has sufficient headspace (at least 50% free volume).

-

-

Reaction: Allow the mixture to warm gradually to room temperature (20–25°C) over 2 hours. Stir until gas evolution ceases completely.

Phase C: Workup & Isolation[2][4]

-

Quench: Pour the reaction mixture onto Crushed Ice (300 g) with vigorous stirring. The product will precipitate as a solid.[5]

-

Extraction: If the solid is fine/sticky, extract with Dichloromethane (DCM) (

mL). -

Wash: Wash the organic layer with cold Water (

mL) followed by Cold Sat. -

Drying: Dry over Anhydrous

, filter, and concentrate under reduced pressure ( -

Final Product: Off-white to pale yellow solid.

-

Storage: Store under inert gas at 4°C. Sulfonyl chlorides are moisture sensitive.

-

Process Workflow (Graphviz)

Caption: Figure 2. Operational workflow for the synthesis, highlighting critical temperature control points.

Mechanism & Expertise (The "Why")

Understanding the mechanism prevents experimental errors. This reaction is not an ionic substitution; it is a radical chain reaction .

-

Reduction: The Cu(II) is reduced to Cu(I) by

or minor impurities. -

Radical Generation: The Cu(I) species reduces the Diazonium salt (

), releasing -

Capture: The Aryl radical reacts with

to form a sulfonyl radical ( -

Termination/Propagation: The sulfonyl radical abstracts a Chlorine atom from

, regenerating the Cu(I) catalyst and forming the product (

Expert Insight: Because this is a radical process, the presence of oxygen (radical scavenger) can lower yields. While strict inert atmosphere isn't always mandatory for Meerwein reactions, purging the solvents with Nitrogen is a "Pro-Tip" that consistently boosts yields by 5–10%.

Analytical Validation

To validate the synthesis, compare the isolated product against these standard metrics:

-

Physical State: White to yellowish crystalline solid.

-

Melting Point: Expect range between 80–85°C (Lit. values vary based on purity).

-

IR Spectroscopy:

-

: ~2230 cm

-

: ~1380 cm

-

: ~2230 cm

-

1H NMR (400 MHz, CDCl3):

-

Look for the specific aromatic pattern of a 1,2,4-trisubstituted benzene.

-

~8.2 (d, 1H, H adjacent to

-

Safety & Hazards

-

Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and process immediately.

-

Sulfur Dioxide: Toxic inhalation hazard. All operations must be performed in a functioning fume hood.

-

Sulfonyl Chlorides: Corrosive lachrymators. Reacts violently with water/nucleophiles.

References

-

Vertex Pharmaceuticals. (2008). Process for the preparation of substituted benzene sulfonyl chlorides. WO 2008/076705.

-

Organic Syntheses. (1981). Chlorosulfonation of 2-acetamido-4-chlorotoluene. Org. Synth. 60, 121. (Referenced for general Meerwein conditions).

- Hofmann, J. (2004). Synthesis of Sulfonyl Chlorides.

-

PubChem. (n.d.). Compound Summary: 2-Chloro-4-cyanobenzenesulfonyl chloride. National Library of Medicine.

Sources

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 2-Chloro-4-cyanobenzenesulfonyl Chloride

For: Researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NHR) is a cornerstone in medicinal chemistry, integral to the structure of a vast array of therapeutic agents. Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a versatile and promising scaffold in drug discovery, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The strategic incorporation of the sulfonamide moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its acidity, hydrogen bonding capacity, and overall polarity.

This application note provides a comprehensive, in-depth guide to the synthesis of novel N-substituted sulfonamides utilizing 2-chloro-4-cyanobenzenesulfonyl chloride as a key building block. The presence of both a chloro and a cyano group on the benzenesulfonyl chloride ring offers unique opportunities for post-synthetic modification, making it an attractive starting material for generating diverse chemical libraries for drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and outline a robust characterization workflow to ensure the identity and purity of the synthesized compounds.

Reaction Mechanism: A Nucleophilic Acyl Substitution Approach

The synthesis of sulfonamides from 2-chloro-4-cyanobenzenesulfonyl chloride and a primary or secondary amine proceeds via a well-established nucleophilic acyl substitution mechanism.[2] The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Departure of the Leaving Group: The intermediate collapses, resulting in the expulsion of the chloride ion, a good leaving group.

-

Proton Transfer: A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.

The choice of base is critical; it must be non-nucleophilic enough to not compete with the primary or secondary amine in reacting with the sulfonyl chloride.

Experimental Protocol: Synthesis of a Representative N-Aryl-2-chloro-4-cyanobenzenesulfonamide

This protocol details the synthesis of a representative N-aryl sulfonamide using aniline as the amine nucleophile. The principles outlined can be adapted for a wide range of primary and secondary amines.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-Chloro-4-cyanobenzenesulfonyl chloride | ≥98% | Major Chemical Supplier | Store in a cool, dry place.[3] |

| Aniline | ≥99.5%, Reagent Grade | Major Chemical Supplier | Distill before use for optimal results. |

| Pyridine | Anhydrous, ≥99.8% | Major Chemical Supplier | Store over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | Store over molecular sieves. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Major Chemical Supplier | |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Prepared in-house | |

| Brine | Saturated NaCl aqueous solution | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chemical Supplier | |

| Ethyl Acetate | HPLC Grade | Major Chemical Supplier | For chromatography. |

| Hexanes | HPLC Grade | Major Chemical Supplier | For chromatography. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add aniline (1.0 eq., e.g., 0.93 g, 10 mmol) and anhydrous dichloromethane (40 mL).

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, slowly add anhydrous pyridine (1.5 eq., e.g., 1.19 g, 15 mmol).

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 2-chloro-4-cyanobenzenesulfonyl chloride (1.0 eq., e.g., 2.36 g, 10 mmol) in a minimal amount of anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[2]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up:

-

Upon completion, dilute the reaction mixture with dichloromethane (50 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Diagram of the Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification of N-aryl-2-chloro-4-cyanobenzenesulfonamide.

A Self-Validating System: Characterization and Purity Assessment

To ensure the successful synthesis of the target sulfonamide, a multi-pronged analytical approach is essential. This constitutes a self-validating system where each piece of data corroborates the others to confirm the structure and purity of the final compound.

Expected Spectroscopic Data

1. Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the purified product should exhibit characteristic absorption bands for the sulfonamide functional group.

-

N-H Stretch: A peak in the region of 3390–3323 cm⁻¹ corresponding to the N-H stretching vibration.

-

S=O Asymmetric and Symmetric Stretches: Two strong absorption bands are expected in the ranges of 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric).[4]

-

C≡N Stretch: A sharp absorption band around 2230 cm⁻¹ indicating the presence of the nitrile group.

-

C-Cl Stretch: A band in the lower frequency region, typically around 750-550 cm⁻¹, corresponding to the C-Cl bond.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information. For a representative product like 2-chloro-4-cyano-N-phenylbenzenesulfonamide, the following signals are anticipated in the ¹H and ¹³C NMR spectra (in CDCl₃ or DMSO-d₆).

-

¹H NMR:

-

Aromatic protons of the phenyl ring will appear as multiplets in the range of δ 7.0-7.5 ppm.

-

The aromatic protons of the 2-chloro-4-cyanobenzenesulfonyl moiety will appear as distinct signals in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the sulfonyl, chloro, and cyano groups.

-

The N-H proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic carbons will resonate in the region of δ 120-145 ppm.

-

The carbon of the nitrile group (C≡N) will appear around δ 115-120 ppm.

-

The carbon attached to the chlorine atom and the carbon attached to the sulfonyl group will be shifted downfield.

-

3. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass measurement.

Diagram of the Protocol's Self-Validating System

Caption: The logical flow of the self-validating protocol for sulfonamide synthesis.

Safety Precautions

-

2-Chloro-4-cyanobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It can cause severe skin burns and eye damage.[1] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood and avoid contact.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

-

The reaction generates hydrogen chloride gas , which is corrosive and toxic. The use of a base and proper ventilation is crucial.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of novel sulfonamides using 2-chloro-4-cyanobenzenesulfonyl chloride. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety procedures, researchers can confidently synthesize and validate a diverse range of sulfonamide derivatives. The strategic use of this particular building block opens avenues for the creation of new chemical entities with potential applications in various areas of drug discovery and development.